4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone typically involves the following steps:
Preparation of 2-hydroxy-5-methylisophthalaldehyde: This intermediate can be synthesized by heating p-cresol with hexamethylenetetramine in the presence of acetic acid.
Formation of 1,3-di(1-phthalazinyl)dihydrazone: The intermediate 2-hydroxy-5-methylisophthalaldehyde is then reacted with phthalazine in the presence of a suitable catalyst under controlled conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and phthalazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phthalazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylisophthalaldehyde: Shares the hydroxy and methyl groups but lacks the phthalazinyl groups.
1,3-Di(1-phthalazinyl)dihydrazone: Contains the phthalazinyl groups but lacks the hydroxy and methyl groups.
Uniqueness
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is unique due to the combination of hydroxy, methyl, and phthalazinyl groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C25H20N8O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C25H20N8O/c1-16-10-19(14-28-32-24-21-8-4-2-6-17(21)12-26-30-24)23(34)20(11-16)15-29-33-25-22-9-5-3-7-18(22)13-27-31-25/h2-15,34H,1H3,(H,30,32)(H,31,33)/b28-14+,29-15+ |
InChI Key |
JDTIYXZCXUSLJE-RABJZLPGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC2=NN=CC3=CC=CC=C32)O)/C=N/NC4=NN=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC2=NN=CC3=CC=CC=C32)O)C=NNC4=NN=CC5=CC=CC=C54 |
Origin of Product |
United States |
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